molecular formula C48H30N4O8 B8822194 Meso-tetra (3-carboxyphenyl) porphine CAS No. 70152-54-4

Meso-tetra (3-carboxyphenyl) porphine

Cat. No.: B8822194
CAS No.: 70152-54-4
M. Wt: 790.8 g/mol
InChI Key: KTDODSLHBMLUSL-UHFFFAOYSA-N
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Description

Meso-tetra(3-carboxyphenyl)porphine (m-TCPP) is a synthetic porphyrin derivative characterized by four 3-carboxyphenyl substituents at the meso positions of the porphyrin macrocycle. The meta-position of the carboxyl groups in m-TCPP introduces distinct steric and electronic effects compared to the para-substituted TCPP, influencing solubility, aggregation tendencies, and interaction with biological or inorganic substrates .

Carboxyphenyl substituents enhance water solubility via deprotonated carboxylate groups under physiological conditions, enabling applications in photodynamic therapy (PDT), catalysis, and metal-organic frameworks (MOFs).

Properties

CAS No.

70152-54-4

Molecular Formula

C48H30N4O8

Molecular Weight

790.8 g/mol

IUPAC Name

3-[10,15,20-tris(3-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid

InChI

InChI=1S/C48H30N4O8/c53-45(54)29-9-1-5-25(21-29)41-33-13-15-35(49-33)42(26-6-2-10-30(22-26)46(55)56)37-17-19-39(51-37)44(28-8-4-12-32(24-28)48(59)60)40-20-18-38(52-40)43(36-16-14-34(41)50-36)27-7-3-11-31(23-27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

KTDODSLHBMLUSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)C(=O)O)C8=CC(=CC=C8)C(=O)O)C=C4)C9=CC(=CC=C9)C(=O)O)N3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of Selected Porphyrins
Compound Substituent Position/Type Solubility Key Applications Notable Properties
m-TCPP 3-carboxyphenyl Moderate (polar solvents) Inferred: PDT, MOFs Asymmetric substitution, altered π-stacking
TCPP (4-carboxyphenyl) 4-carboxyphenyl High (aqueous) MOFs, photovoltaics Strong π-π interactions, efficient energy transfer
Fe(III)-TSP (4-sulfonatophenyl) 4-sulfonatophenyl High (aqueous) Prion disease therapy, PDT Anionic, singlet oxygen generation
TMPyP (4-N-methylpyridyl) 4-N-methylpyridyl High (aqueous) DNA intercalation, antimicrobial Cationic, strong DNA binding
Hemin (protoporphyrin IX) Natural porphyrin Low (organic) Oxygen transport, catalysis Iron(III) center, hydrophobic

Key Observations :

  • Substituent Charge : Anionic groups (carboxylate, sulfonato) enhance water solubility and biomolecular interactions, while cationic groups (N-methylpyridyl) favor DNA binding .
  • Substituent Position : Para-substituted porphyrins (e.g., TCPP, TMPyP) exhibit higher symmetry and stronger π-π stacking than meta-substituted analogs, impacting photoconductivity and aggregation .
DNA Interaction and Phototoxicity
  • TMPyP : Strong DNA intercalator; unwinds supercoiled DNA at low concentrations (0.1–1 μM). Its Fe(III) chelate, however, loses intercalative ability .
  • m-TCPP/TCPP : Carboxylated porphyrins generate singlet oxygen (¹O₂) under irradiation, causing DNA strand breaks. TCPP’s para-substitution enhances ¹O₂ quantum yield compared to meta-substituted m-TCPP .
  • Fe-TSP (4-sulfonatophenyl) : Combines with pentosan polysulfate for synergistic prion disease treatment, increasing survival in murine models .
Antimicrobial Activity
  • TMP (N-methyl-4-pyridyl) : Exhibits potent photodynamic antimicrobial effects against S. aureus biofilms when combined with vancomycin .
  • m-TCPP : Expected to show reduced membrane penetration compared to cationic TMP due to anionic carboxylates, limiting Gram-negative bacterial targeting .

Material Science and Catalysis

  • TCPP in MOFs: Used in PCN-222 MOFs for photocatalytic CO₂ reduction due to strong coordination with Zr⁴⁺ nodes. The para-carboxyl groups optimize metal-ligand bonding .
  • Pt(II)-TCPP : Demonstrates high photoconductivity and light-harvesting efficiency, driven by carboxyphenyl π-stacking .
  • Fe(III)-TSP : Applied in silicon photonic chelates for phosphoprotein detection, leveraging its redox activity and optical properties .

Limitations and Contrasts

  • Solubility vs. Aggregation : While TCPP’s para-carboxyl groups enhance solubility, m-TCPP’s meta-substitution may promote aggregation, reducing photodynamic efficacy .
  • Biological Specificity : Cationic porphyrins (TMPyP) outperform anionic variants (m-TCPP, Fe-TSP) in DNA targeting but lack selectivity for cancerous vs. healthy cells .

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